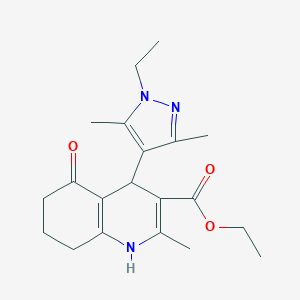![molecular formula C21H17FN2O4S B280273 ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280273.png)
ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a member of the thiazolo[3,2-a]pyrimidine family and has shown potential in various applications, particularly in the field of medicinal chemistry. In
作用机制
The mechanism of action of Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its potential use in the treatment of various diseases. Another advantage is its relatively simple synthesis method. However, a limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
未来方向
There are several future directions for the research of Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of epilepsy. Additionally, further research could be done to improve the solubility of this compound in water, which would make it more useful in certain applications. Finally, more research could be done to fully understand the mechanism of action of this compound, which would provide insight into its potential therapeutic uses.
合成方法
The synthesis method for Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of 2-aminothiazole with ethyl acetoacetate and 4-fluorobenzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired compound. The yield of this reaction is reported to be around 70%.
科学研究应用
Ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been reported to exhibit antitumor, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
分子式 |
C21H17FN2O4S |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
ethyl (2Z)-5-(4-fluorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H17FN2O4S/c1-3-28-20(26)17-12(2)23-21-24(18(17)14-4-6-15(22)7-5-14)19(25)16(29-21)10-13-8-9-27-11-13/h4-11,18H,3H2,1-2H3/b16-10- |
InChI 键 |
ZNTGWIUEGJFKIF-YBEGLDIGSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=COC=C4)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=COC=C4)S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=COC=C4)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![2-amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B280200.png)

![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
